molecular formula C19H38N2 B14393010 2-Pentadecyl-1,4,5,6-tetrahydropyrimidine CAS No. 88122-40-1

2-Pentadecyl-1,4,5,6-tetrahydropyrimidine

Cat. No.: B14393010
CAS No.: 88122-40-1
M. Wt: 294.5 g/mol
InChI Key: QIKFZKILXYYTME-UHFFFAOYSA-N
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Description

2-Pentadecyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are partially reduced heterocycles and are known for their interesting pharmacological properties . The structure of this compound consists of a tetrahydropyrimidine ring substituted with a pentadecyl group.

Preparation Methods

The synthesis of 1,4,5,6-tetrahydropyrimidines, including 2-Pentadecyl-1,4,5,6-tetrahydropyrimidine, can be achieved through various methods . Some common synthetic routes include:

    Condensation Reactions: Diamines can be condensed with carbonyl compounds, imino ethers, amidines, or nitriles. For example, the condensation of amidines with 1,3-dibromopropane and α,β-unsaturated carbonyl compounds.

    Selective Reduction: Pyrimidines can be selectively reduced to form tetrahydropyrimidines.

    Ring Expansion Chemistry: Cyclopropanes, aziridines, and azetidines can undergo ring expansion to form tetrahydropyrimidines.

    Multicomponent Reactions: Various multicomponent reactions can also be employed to synthesize tetrahydropyrimidines.

Chemical Reactions Analysis

2-Pentadecyl-1,4,5,6-tetrahydropyrimidine can undergo several types of chemical reactions :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: Various substitution reactions can occur, especially at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pentadecyl-1,4,5,6-tetrahydropyrimidine has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: It may be explored for its pharmacological properties, including potential antimicrobial and antitumor activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Pentadecyl-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways . It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Pentadecyl-1,4,5,6-tetrahydropyrimidine can be compared with other similar compounds, such as :

    1,4,5,6-Tetrahydropyrimidine: The parent compound without the pentadecyl substitution.

    1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: A derivative with methyl groups instead of the pentadecyl group.

    2-Arylamino-1,4,5,6-tetrahydropyrimidines: Compounds with arylamino substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct physical, chemical, and biological properties compared to its analogs.

Properties

CAS No.

88122-40-1

Molecular Formula

C19H38N2

Molecular Weight

294.5 g/mol

IUPAC Name

2-pentadecyl-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C19H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h2-18H2,1H3,(H,20,21)

InChI Key

QIKFZKILXYYTME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=NCCCN1

Origin of Product

United States

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